3-Bromo-2,5-dimethoxybenzaldehyde

Descripción general

Descripción

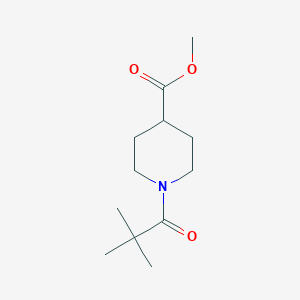

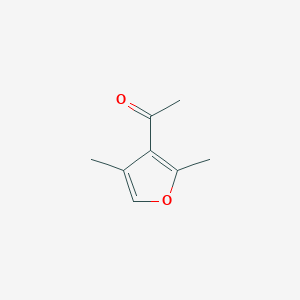

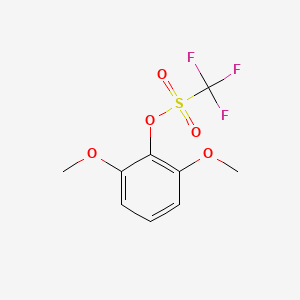

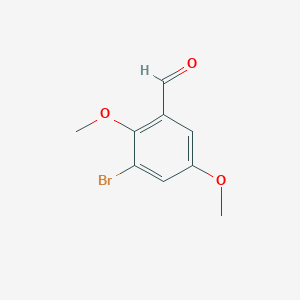

3-Bromo-2,5-dimethoxybenzaldehyde is an organic compound . It is also known as 5-Bromoveratraldehyde . The molecular formula of this compound is C9H9BrO3 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dimethoxybenzaldehyde has been analyzed in several studies . The compound has a molecular weight of 245.073 g/mol . The structure of the compound has been studied using X-ray diffraction and the analysis of the interactions was described by the Hirshfeld surface .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,5-dimethoxybenzaldehyde have been analyzed in various studies . The compound is a solid with a melting point of 63-64 °C .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

- Linear and Nonlinear Optical Responses: 3-Bromo-2,5-dimethoxybenzaldehyde and its derivatives show significant properties in linear and nonlinear optical responses. Studies have found that bromine substitution enhances the nonlinear third-order susceptibility of these compounds, making them promising materials for nonlinear optical (NLO) applications (Aguiar et al., 2022).

Molecular Structure and Reactivity

- Structural and Reactivity Analysis: The impact of bromine substitution on the molecular structure and reactivity of 3-Bromo-2,5-dimethoxybenzaldehyde has been a subject of research. It affects the crystalline arrangements and intermolecular interactions, which are crucial for understanding its physical-chemical properties (Borges et al., 2022).

Synthetic Applications in Organic Chemistry

- Intermediate in Drug Discovery: It has been used as an intermediate in drug discovery, particularly in the synthesis of compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (Li et al., 2012).

- Friedländer Condensation: The compound is also utilized in Friedländer condensation for the creation of bidentate and tridentate 6-bromoquinoline derivatives, highlighting its versatility in organic synthesis (Hu et al., 2003).

Antioxidant and Cytoprotective Effects

- Oxidative Damage Protection: A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has shown potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes. This suggests that derivatives of 3-Bromo-2,5-dimethoxybenzaldehyde could have potential in skin cell protection and treatment (Ryu et al., 2019).

- Antioxidant Activity: The antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde has been studied, indicating its efficacy in scavenging free radicals. This property might be extendable to its derivatives, including 3-Bromo-2,5-dimethoxybenzaldehyde (Zonghua, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromo-2,5-dimethoxybenzaldehyde is a synthetic compound that is structurally similar to 2C-B , a psychedelic drug of the 2C family . The primary targets of 2C-B are the serotonin (5-HT) receptors , which play a crucial role in regulating mood, anxiety, and cognition among other functions.

Mode of Action

The compound interacts with its targets by binding to the 5-HT receptors . This binding can lead to a variety of changes in the cell, including altered signal transduction pathways and changes in gene expression.

Biochemical Pathways

Based on its structural similarity to 2c-b, it may influence the serotonin pathway . Serotonin is a key neurotransmitter that regulates a wide range of physiological functions, including mood and cognition.

Pharmacokinetics

2c-b, a related compound, has an onset of action of 20–40 minutes when taken orally, an elimination half-life of 248 ± 320 hours, and a duration of action of 4–12 hours depending on the route of administration . These properties may give some indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,5-dimethoxybenzaldehyde, but direct studies are needed for confirmation.

Propiedades

IUPAC Name |

3-bromo-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIRVMKPXOOBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359006 | |

| Record name | 3-bromo-2,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dimethoxybenzaldehyde | |

CAS RN |

68216-65-9 | |

| Record name | 3-bromo-2,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

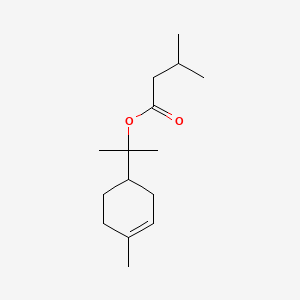

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)